molecular formula C20H15BrN2O2 B11515298 (5-bromo-1-benzofuran-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

(5-bromo-1-benzofuran-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B11515298
M. Wt: 395.2 g/mol
InChI Key: IWFLOYYMFWLCPM-UHFFFAOYSA-N
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Description

2-(5-BROMO-1-BENZOFURAN-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that features a benzofuran moiety and an indole structure. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-1-BENZOFURAN-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multiple steps, including the formation of the benzofuran ring and the indole moiety. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-BROMO-1-BENZOFURAN-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-BROMO-1-BENZOFURAN-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-BROMO-1-BENZOFURAN-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease progression. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H15BrN2O2

Molecular Weight

395.2 g/mol

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C20H15BrN2O2/c21-13-5-6-18-12(9-13)10-19(25-18)20(24)23-8-7-15-14-3-1-2-4-16(14)22-17(15)11-23/h1-6,9-10,22H,7-8,11H2

InChI Key

IWFLOYYMFWLCPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC5=C(O4)C=CC(=C5)Br

Origin of Product

United States

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